3-tert-ブトキシ-1,2-プロパンジオール

概要

説明

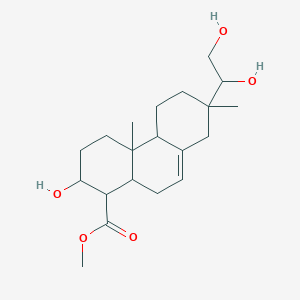

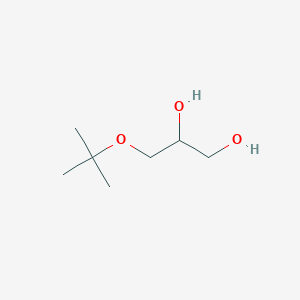

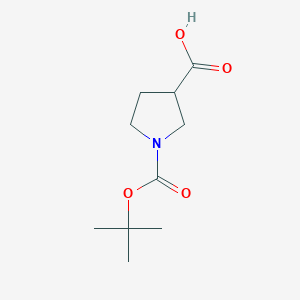

. It is a derivative of glycerol, where one of the hydroxyl groups is replaced by a tert-butoxy group. This compound is used in various chemical synthesis studies and has applications in different fields due to its unique chemical properties .

科学的研究の応用

3-Tert-butoxy-1,2-propanediol is used in several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: The compound is explored for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.

作用機序

Target of Action

3-Tert-butoxy-1,2-propanediol, also known as (±)-1-tert-Butylglycerol or (±)-Glycerol 1-tert-butyl ether , is a compound used in chemical synthesis studies

Mode of Action

It is known that the compound can be produced through the acid-catalyzed reaction of glycerol with tert-butanol . This suggests that the compound might interact with its targets through similar chemical reactions.

Biochemical Pathways

It is known that glycerol can be converted into ethers, acetals/ketals, esters, and carbonates that find applications as fuel additives, special solvents, and antioxidants, among others . Therefore, it is plausible that 3-Tert-butoxy-1,2-propanediol might affect similar biochemical pathways.

Result of Action

Given its use in chemical synthesis studies , it is likely that the compound has significant effects at the molecular and cellular levels.

Action Environment

It is known that the yield of the desired ether can be affected by steric hindrance arising in the course of the reaction of secondary oh groups of butanediol with tert-butanol . This suggests that the compound’s action, efficacy, and stability might be influenced by factors such as the presence of other molecules and the physical conditions of the reaction environment.

Safety and Hazards

将来の方向性

As the biodiesel industry expands, finding new uses for the excess crude glycerol, from which 3-Tert-butoxy-1,2-propanediol is derived, is important . One of the potential uses is the production of glycerol tert-butyl ethers as fuel additives . This area of research is gaining interest and could provide a profitable solution for the surplus glycerol generated in biodiesel production .

生化学分析

Biochemical Properties

It is known that the compound may be used in chemical synthesis studies

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 3-Tert-butoxy-1,2-propanediol in laboratory settings. It is known that the compound has a density of 1.0 g/mL at 20 °C .

準備方法

Synthetic Routes and Reaction Conditions

3-Tert-butoxy-1,2-propanediol can be synthesized through the etherification of glycerol with tert-butyl alcohol. The reaction typically involves the use of an acid catalyst to facilitate the formation of the ether bond . The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product yield.

Industrial Production Methods

In industrial settings, the production of 3-tert-butoxy-1,2-propanediol involves similar etherification processes but on a larger scale. The use of continuous reactors and optimized catalysts helps in achieving higher efficiency and yield. The process also includes purification steps to remove any unreacted starting materials and by-products .

化学反応の分析

Types of Reactions

3-Tert-butoxy-1,2-propanediol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The tert-butoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of new ethers or esters depending on the substituent introduced.

類似化合物との比較

Similar Compounds

- 1,2-Propylene glycol 1-monobutyl ether

- 1-Butoxy-2-propanol

- 3-Butoxy-2-propanol

- 2-Hydroxypropyl butyl ether

Uniqueness

3-Tert-butoxy-1,2-propanediol is unique due to the presence of the tert-butoxy group, which provides distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and various industrial applications .

特性

IUPAC Name |

3-[(2-methylpropan-2-yl)oxy]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3/c1-7(2,3)10-5-6(9)4-8/h6,8-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWDLYMEUNBLIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60411618 | |

| Record name | 3-tert-butoxy-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60411618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74338-98-0 | |

| Record name | 3-tert-butoxy-1,2-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60411618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of 3-Tert-butoxy-1,2-propanediol influence the properties of segmented polyurethanes?

A1: The study by [] investigates the use of 3-Tert-butoxy-1,2-propanediol as a chain extender in the synthesis of comb-shaped segmented polyurethanes. While the abstract doesn't provide specific data on the final properties, it highlights that incorporating this molecule significantly impacts the resulting polymer characteristics. The bulky tert-butoxy group in 3-Tert-butoxy-1,2-propanediol likely increases chain flexibility and free volume within the polymer structure. This can lead to alterations in properties such as glass transition temperature, mechanical strength, and degradation behavior compared to polyurethanes synthesized with conventional chain extenders. Further research exploring these property changes would be beneficial to fully understand the advantages of using 3-Tert-butoxy-1,2-propanediol in polyurethane synthesis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(6-Chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid](/img/structure/B54564.png)

![4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide](/img/structure/B54583.png)